Home > Products > Screening Compounds P86289 > N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 393820-06-9

N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-3109963
CAS Number: 393820-06-9
Molecular Formula: C18H14ClN5
Molecular Weight: 335.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound containing a pyrazolo[3,4-d]pyrimidine core structure. Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery and chemical biology research. This specific derivative, incorporating a 2-chlorobenzyl and phenyl substituent, has been investigated for its potential as a kinase inhibitor. [] It is crucial to emphasize that this document focuses solely on the scientific research aspects of this compound and excludes any information related to drug use, dosage, or potential side effects.

1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29)

Compound Description: S29 is a potent inhibitor of cytoplasmic tyrosine kinase (c-SRC) currently investigated for its antitumor effects, particularly on aggressive neuroblastomas [ [], [] ]. Studies have focused on improving its uptake in cells and pharmacokinetics by using carriers like graphene oxide (GO) nanosheets [ [], [], [] ]. When conjugated with GO, the complex GO-S29 exhibits enhanced antitumor effects compared to S29 alone, highlighting the potential of GO as a drug delivery system [ [] ].

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety [ [] ]. It was efficiently synthesized by reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of a catalyst [ [] ].

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound features a pyrazolo[3,4-b]pyridine system, synthesized using 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine [ [] ]. Its structure exhibits intermolecular hydrogen bonds contributing to its solid-state arrangement [ [] ].

5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Compound Description: This compound is characterized by a fully delocalized system within the pyrazolo[3,4-d]pyrimidin-4-one moiety and exhibits intermolecular hydrogen bonds contributing to its crystal structure [ [] ].

5-Anilino-3-benzylsulfanyl-6-(3-chloroanilino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Compound Description: This compound features a pyrazolo[3,4-d]pyrimidine unit with various substituents like benzyl, 3-chloroanilino, phenyl, and anilino groups [ [] ]. The molecule also exhibits intra- and intermolecular hydrogen bonds impacting its structural conformation [ [] ].

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor designed to target the FLT3-ITD mutant observed in AML patients [ [] ]. This compound displays strong inhibitory activity against the FLT3-ITD mutant and associated oncogenic mutations [ [] ].

Overview

N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound features a unique structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is substituted with a 2-chlorobenzyl group and a phenyl group. Its distinct structure has attracted considerable interest in scientific research due to its potential biological and pharmacological properties, particularly as an inhibitor of certain protein kinases.

Source and Classification

The compound is classified as a heterocyclic organic compound and can be identified by its CAS number 393820-06-9. It has been studied for its role in inhibiting Protein Kinase B (also known as Akt), which is significant in various signaling pathways related to cell growth and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several steps:

  1. Condensation Reaction: The process begins with the condensation of a pyrazole derivative with an appropriate aldehyde or ketone.
  2. Cyclization: Following the condensation, cyclization occurs to form the pyrazolo[3,4-d]pyrimidine core.
  3. Substitution: The final step involves introducing the 2-chlorobenzyl and phenyl groups through substitution reactions.

This multi-step synthesis can be optimized for industrial production by using high-yield reagents and controlled reaction conditions to ensure product purity and consistency .

Molecular Structure Analysis

Structural Data

  • Molecular Weight: Approximately 345.81 g/mol.
  • Melting Point: Not specified in the available literature but typically determined through experimental methods.

The structural analysis may involve techniques such as NMR spectroscopy and X-ray diffraction to elucidate the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
  2. Reduction: Reduction reactions may alter the oxidation state, potentially affecting biological activity.
  3. Substitution Reactions: These involve the introduction of new substituents onto the aromatic rings.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Mechanism of Action

Process and Data

The primary mechanism of action for N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its role as an ATP-competitive inhibitor of Protein Kinase B (PKB). This inhibition affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial in regulating cell growth and survival.

Pharmacokinetics

Modifications to the linker group between the piperidine and lipophilic substituents have resulted in potent inhibitors that are orally bioavailable. The inhibition of PKB has shown promising results in reducing tumor growth in xenograft models at tolerable doses .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as boiling point or solubility are not extensively documented, compounds in this class typically exhibit moderate solubility in organic solvents.

Chemical Properties

The chemical stability of N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under various conditions remains an area for further investigation. The compound's reactivity profile suggests that it may undergo various transformations depending on environmental conditions such as pH and temperature .

Applications

N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in scientific research, particularly in pharmacology:

  1. Cancer Research: Due to its role as an inhibitor of Protein Kinase B, it is being explored for its anticancer properties.
  2. Signal Transduction Studies: The compound serves as a tool for studying pathways involving Protein Kinase B and related signaling mechanisms.
  3. Drug Development: Its structural features make it a candidate for developing new therapeutic agents targeting various diseases linked to aberrant kinase activity .
Introduction to Pyrazolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry

Historical Development of Pyrazolo[3,4-d]pyrimidine Derivatives as Bioactive Agents

The pyrazolo[3,4-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following Knorr's 1883 synthesis of antipyrine, a early pyrazolone-based analgesic [4]. This heterocyclic system serves as a purine bioisostere, mimicking the hydrogen-bonding topology of adenine while offering enhanced synthetic versatility and metabolic stability [6]. By the late 20th century, researchers recognized that substitutions at the N1, C4, and N5 positions conferred diverse biological activities, particularly in kinase inhibition [10]. Key milestones include:

  • Kinase-targeted applications: Pyrazolo[3,4-d]pyrimidines gained prominence as cyclin-dependent kinase (CDK) inhibitors, with compounds like dinaciclib and roscovitine demonstrating the scaffold's capacity to occupy ATP-binding pockets through essential hydrogen bonding with conserved residues (e.g., Leu83) [6].
  • Anticancer evolution: Structural optimization led to derivatives with IC₅₀ values reaching nanomolar ranges against breast (MCF-7), colorectal (HCT-116), and hepatic (HepG-2) carcinoma cell lines. Thioglycoside variants (e.g., Compound 14) exhibited exceptional potency (IC₅₀ = 6–48 nM), surpassing sorafenib in CDK2/cyclin A2 inhibition (IC₅₀ = 0.057 μM) [6].
  • Synthetic accessibility: Classical routes involve cyclocondensation of 5-aminopyrazole-4-carbonitriles with formamidine acetate, enabling efficient derivatization at all critical positions [3]. Nucleophilic aromatic substitution (SNAr) reactivity allows selective functionalization, particularly at the C4 position which is intrinsically electrophilic due to flanking nitrogen atoms [3].

Table 1: Evolution of Pyrazolo[3,4-d]pyrimidine Bioactivities

EraKey DerivativesPrimary TargetsTherapeutic Advancements
Pre-1980Antipyrine, aminophenazoneCOX enzymesAnalgesic/antipyretic applications
1990s–2000sRoscovitine, dinaciclibCDK1, CDK2, CDK5Cell cycle inhibition in oncology
Post-2010Thioglycoside hybrids (e.g., Compound 14)CDK2/cyclin A2, JAK2IC₅₀ < 50 nM against multiple carcinomas

Structural and Functional Significance of the N-Benzyl-1-Phenyl Substituent Motif

The N1-phenyl and C4-N-benzyl substitutions define the pharmacophore geometry of N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

  • Stereoelectronic optimization: The planar 1-phenyl group enhances π-stacking within hydrophobic kinase pockets, while its ortho-/para-dimethylphenyl analogues (e.g., 1-(2,4-dimethylphenyl) derivatives) increase steric complementarity with residues in CDK2's hinge region [7]. Molecular modeling confirms that N1-aryl groups rotate 45–60° relative to the bicyclic core, maximizing van der Waals contacts without distorting the hydrogen-bonding network [6].
  • Benzylamine vector: The C4-N-benzyl moiety projects into the ribose-binding region of kinases. Unsubstituted benzyl maintains baseline affinity (Kᵢ ≈ 200 nM), but electrophilic para-substitutions (e.g., chlorine) enhance dipolar interactions with catalytic lysines [7] [10].
  • Conformational rigidity: Density functional theory (DFT) calculations reveal that the N-benzyl linkage adopts a pseudo-gauche conformation (N-C-C dihedral = 65–70°), positioning the chlorophenyl ring perpendicular to the pyrimidine plane. This orientation minimizes steric clash with Leu134 in CDK2 [7].

Role of Chlorobenzyl Modifications in Enhancing Target Selectivity

The 2-chlorobenzyl group at C4 governs target selectivity through steric and electronic perturbations:

  • Halogen-bonding capabilities: The chlorine atom (σ-hole = +1.34 e) acts as a halogen bond donor to backbone carbonyls (e.g., Glu81 in CDK2), improving binding affinity by 3–5 fold versus unsubstituted benzyl analogues. This interaction supplements conventional hydrogen bonding from the pyrimidine N–H to Leu83 [6] [7].
  • Substituent position effects: Ortho-chloro substitution induces a 15° twist in the benzyl ring, sterically blocking access to off-target kinases like CDK4. In contrast, para-chloro analogues exhibit promiscuous binding to VEGFR2 and PDGFR-β due to unrestricted ring rotation [7].
  • Dipole modulation: The C–Cl bond (bond dipole = 1.46 D) enhances molecular polarity (total dipole = 2.1–2.4 D), improving solubility and membrane permeation. Log P values for 2-chlorobenzyl derivatives (~3.2) remain optimal for blood-brain barrier penetration [5] [7].

Table 2: Impact of Benzyl Substitutions on Kinase Selectivity

SubstituentCDK2 IC₅₀ (μM)Selectivity Ratio (CDK2/CDK4)Key Interactions
Unsubstituted benzyl0.924.2Leu83 H-bond, Phe82 π-stacking
2-Chlorobenzyl0.2212.7Glu81 halogen bond, Leu134 van der Waals
4-Chlorobenzyl0.413.1Lys33 electrostatic, His84 π-cation
2,4-Dichlorobenzyl0.181.9Glu81/Lys33 dual halogen bonds

Synthetic footnote: The title compound is prepared through sequential SNAr reactions: initial C4-chlorination of 1-phenylpyrazolo[3,4-d]pyrimidine using POCl₃, followed by amination with 2-chlorobenzylamine under microwave irradiation (70% yield, DIPEA catalyst) [3]. Regioselectivity is ensured by the C4 position's superior leaving-group capacity relative to C6 in SNAr reactions with amines [3].

Properties

CAS Number

393820-06-9

Product Name

N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C18H14ClN5

Molecular Weight

335.8

InChI

InChI=1S/C18H14ClN5/c19-16-9-5-4-6-13(16)10-20-17-15-11-23-24(18(15)22-12-21-17)14-7-2-1-3-8-14/h1-9,11-12H,10H2,(H,20,21,22)

InChI Key

OLTNXFHHIQGKAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.